molecular formula C7H4F3I B1383574 1-Fluoro-3-(difluoromethyl)-2-iodobenzene CAS No. 1261647-51-1

1-Fluoro-3-(difluoromethyl)-2-iodobenzene

Cat. No.: B1383574
CAS No.: 1261647-51-1
M. Wt: 272.01 g/mol
InChI Key: PSZURVRASXVMPK-UHFFFAOYSA-N
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Description

1-Fluoro-3-(difluoromethyl)-2-iodobenzene is an organofluorine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of fluorine, iodine, and difluoromethyl groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties, making it valuable in various applications.

Preparation Methods

The synthesis of 1-Fluoro-3-(difluoromethyl)-2-iodobenzene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Difluoromethylation: The addition of a difluoromethyl group using reagents such as difluoromethyl iodide or difluoromethyl sulfone.

Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-Fluoro-3-(difluoromethyl)-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can form carbon-carbon bonds through coupling reactions, facilitated by catalysts such as palladium.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Fluoro-3-(difluoromethyl)-2-iodobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(difluoromethyl)-2-iodobenzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Fluoro-3-(difluoromethyl)-2-iodobenzene can be compared with other fluorinated benzene derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct properties and makes it valuable for specialized applications.

Properties

IUPAC Name

1-(difluoromethyl)-3-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3I/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZURVRASXVMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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